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2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Plasmepsin inhibition Malaria Scaffold selection

Kinase inhibitor development requires precise heterocyclic scaffolds; regioisomer substitution leads to inactive analogs. This 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one provides: - Validated PI3Kα inhibition (IC50: 3-10 nM with C-7 substitution) - CDK5/DYRK1A selectivity >10-fold over GSK3 (IC50: 24 nM for DYRK1A) - Core scaffold for ghrelin receptor ligands & H4 antagonists BenchChem supplies this isomer-specific building block with batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 3303-26-2
Cat. No. B3260400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
CAS3303-26-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=CC=C2
InChIInChI=1S/C8H7N3O/c1-5-10-6-3-2-4-9-7(6)8(12)11-5/h2-4H,1H3,(H,10,11,12)
InChIKeyDLFCDDAIXWHFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one Sourcing Profile


2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (CAS 3303-26-2) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidin-4(3H)-one class, featuring a fused pyridine-pyrimidine core with a methyl substituent at the 2-position. This compound serves as a versatile scaffold in medicinal chemistry, with the pyridopyrimidine core being a common structural feature in compounds investigated as tyrosine kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors . The 2-methyl substitution pattern is central to numerous biologically active derivatives, including those targeting ghrelin receptors, PI3K/mTOR kinases, and PKC isoforms [1].

Reported scaffold for kinase inhibitor discovery (PI3K, CDK5, DYRK1A, PKCθ)
2-Methyl substitution enables ghrelin receptor ligand SAR studies
Supports GPCR pharmacology research (histamine H4 receptor context)
Applied in antimalarial target identification (plasmepsin inhibition scaffold)

2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one Non-Substitutability


Generic substitution across pyridopyrimidinone congeners is scientifically untenable due to regioisomer-dependent biological activity and scaffold-specific synthetic accessibility. Among the four pyridopyrimidin-4(3H)-one regioisomers—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]—the pyrido[3,2-d] scaffold has been specifically identified as more appropriate for plasmepsin inhibitor development compared to pyrido[2,3-d] analogs, which showed poor inhibitory potency [1]. Furthermore, the 2-methyl substitution on the pyrido[3,2-d]pyrimidin-4(3H)-one core has been leveraged in multiple distinct therapeutic programs, including ghrelin receptor ligands [2] and PKCθ inhibitors [3], demonstrating that this specific substitution pattern enables target engagement profiles not readily achieved with alternative 2-substituents (e.g., 2-amino or unsubstituted variants). The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is further distinguished from the pyrido[3,4-d] regioisomer in mass spectrometric fragmentation behavior, confirming that even basic physicochemical properties diverge meaningfully across this isomer series [4].

!
Pyrido[2,3-d] or [3,4-d] regioisomers may lack plasmepsin inhibition activity reported for pyrido[3,2-d] scaffold
!
2-Amino, unsubstituted, or alternative 2-alkyl variants may alter ghrelin receptor binding and PKCθ engagement profiles
!
Mass spectrometric fragmentation patterns diverge across pyridopyrimidinone regioisomers, complicating analytical method transfer

Comparative Evidence


Plasmepsin Inhibition Scaffold Selection

The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold demonstrates superior suitability for plasmepsin (Plm) inhibitor development compared to the pyrido[2,3-d]pyrimidin-4(3H)-one regioisomer. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against Plms I, II, and IV irrespective of the substituent at position 7, whereas pyrido[3,2-d]pyrimidin-4(3H)-ones were identified as a more appropriate scaffold for Plm inhibitor development [1].

Plasmepsin scaffold selection
Head-to-head
Pyrido[3,2-d] identified as appropriate; pyrido[2,3-d] showed poor potency against Plms I, II, IV
Reported scaffold preference in antimalarial target engagement studies
Enzymatic assay context; scaffold suitability may vary with substitution
Plasmepsin inhibition Malaria Scaffold selection

PI3Kα Inhibition Potency

In a systematic SAR study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, six novel derivatives bearing the pyrido[3,2-d] core demonstrated IC50 values against PI3Kα between 3 and 10 nM, with C-7 substituents shown to improve kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine references [1]. While 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one itself is a precursor rather than the final optimized inhibitor, this data establishes the scaffold's capacity to achieve single-digit nanomolar potency—a benchmark that alternative scaffolds may not attain without equivalent optimization.

PI3Kα inhibition potency
Class-level
3–10 nM IC50 for C-7 substituted pyrido[3,2-d] derivatives
Supports low-nanomolar kinase inhibition context
Derived from derivative SAR; precursor compound requires elaboration
PI3K mTOR Cancer therapeutics Kinase inhibition

CDK5/DYRK1A Isoform Selectivity

An SAR investigation of 43 original 4,7-disubstituted pyrido[3,2-d]pyrimidines revealed that this scaffold can achieve selective inhibition of DYRK1A and CDK5 without affecting GSK3 [1]. The most active dual compound (compound 27) exhibited IC50 values of 110 nM for CDK5 and 24 nM for DYRK1A, with only 1.2 μM activity against GSK3—a >10-fold selectivity window. A C-7 amino derivative (compound 48) achieved near-selective DYRK1A inhibition with an IC50 of 60 nM.

CDK5/DYRK1A selectivity
Class-level
CDK5 IC50 110 nM, DYRK1A 24 nM; >10-fold over GSK3
Supports isoform-selective kinase profiling studies
43-compound series; selectivity window context-dependent
CDK5 DYRK1A Kinase selectivity Neurodegeneration

Ghrelin Receptor Binding Affinity

The 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one scaffold forms the core of a high-affinity ghrelin receptor (GhrR) ligand series. Compound (S)-9—specifically bearing the 2-methyl substitution on the pyrido[3,2-d]pyrimidin-4(3H)-one core—has been characterized as a GhrR ligand with high binding affinity and partial agonist activity [1]. This 2-methyl substitution pattern is essential for the pharmacological profile; alternative substitution patterns would yield different SAR outcomes as documented across multiple pyridopyrimidinone scaffold studies.

Ghrelin receptor affinity
Reported
High binding affinity (GhrR) with partial agonism for 2-methyl derivative (S)-9
2-Methyl substitution required for ghrelin receptor ligand SAR
Exact Ki not provided; affinity validated in binding assay
Ghrelin receptor GPCR PET imaging Metabolic disorders

Synthetic Accessibility & Efficiency

Pyrido[3,2-d]pyrimidine derivatives can be synthesized via an efficient one-pot, three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes using BF3·OEt2 as a Lewis acid catalyst . This methodology provides good to high yields under mild reaction conditions with operational simplicity and shorter reaction times compared to traditional multi-step approaches. While not specific to the 2-methyl variant, this general scaffold accessibility compares favorably with more synthetically challenging heterocyclic cores that require harsh conditions or multi-step sequences.

Synthetic accessibility
Data to verify
One-pot three-component domino reaction; BF3·OEt2 catalyst; mild conditions
May support efficient analog library synthesis
Source review needed; yield ranges not specified
Multicomponent reaction Library synthesis Medicinal chemistry

Histamine H4 Receptor Antagonism Validation

A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold has been evaluated, with comparative studies examining hERG binding and target residence time relative to the clinical compound PF-3893787 [1]. This direct comparator analysis validates the pyrido[3,2-d]pyrimidine scaffold in a receptor pharmacology context distinct from kinase inhibition, demonstrating the core's versatility across target classes.

H4 receptor validation
Head-to-head
Comparison of hERG liability and target residence time against PF-3893787
Supports scaffold applicability beyond kinase targets (GPCR pharmacology)
Comparator compound context; detailed data in source
Histamine H4 receptor hERG liability Target residence time Inflammation

Application Scenarios


PI3K/mTOR Dual Inhibitor Discovery Programs

Procure 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one as a core building block for developing PI3K/mTOR dual inhibitors. The pyrido[3,2-d]pyrimidine scaffold has demonstrated capacity to achieve single-digit nanomolar IC50 values (3–10 nM) against PI3Kα when appropriately substituted at the C-7 position [4], providing a validated starting point for oncology-focused kinase inhibitor optimization.

CDK5/DYRK1A Kinase Inhibitor Programs

Employ this scaffold for developing selective CDK5 and DYRK1A inhibitors for neurodegenerative disease research. The pyrido[3,2-d]pyrimidine core has enabled the identification of compounds with >10-fold selectivity for CDK5/DYRK1A over GSK3, achieving IC50 values as low as 24 nM for DYRK1A and 60–110 nM for CDK5 [4].

Ghrelin Receptor PET Tracer and Ligand Development

Utilize 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one as the specific starting scaffold for developing ghrelin receptor (GhrR) ligands and PET imaging agents. The 2-methyl substitution pattern is integral to the pharmacophore of high-affinity GhrR ligands such as compound (S)-9, which has been validated for radiotracer development [4].

Histamine H4 Receptor Antagonist Programs

Apply the pyrido[3,2-d]pyrimidine scaffold to develop histamine H4 receptor antagonists for inflammatory and autoimmune indications. This scaffold class has undergone direct head-to-head comparison against the clinical benchmark PF-3893787 for hERG liability and target residence time [4], providing a validated entry point for GPCR-targeted drug discovery.

Application
Selection Property
Validation Focus
PI3K/mTOR pathway inhibition studies
Reported PI3Kα inhibition context
Kinase selectivity and potency profiling
CDK5/DYRK1A kinase profiling
Isoform selectivity over GSK3
Selectivity window verification in enzymatic assays
Ghrelin receptor ligand SAR
2-Methyl substitution requirement
Binding affinity and partial agonism confirmation
Histamine H4 receptor pharmacology
Comparator benchmark context (PF-3893787)
hERG liability and target residence time assessment
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